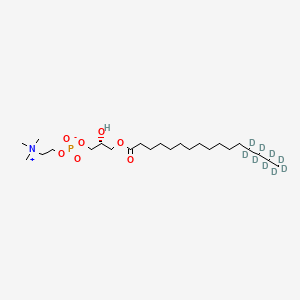

1-Palmitoyl-sn-glycero-3-phosphocholine-d9

Description

This deuterated phosphatidylcholine derivative (Molecular Formula: C26H54NO7P; Molecular Weight: 523.68) features a stereospecific (7R) configuration, a trimethylammonium headgroup, and a phospho-oxide backbone with isotopic labeling (deuterium-d9 at positions 22–25) . Its structure includes:

- Hydrophilic head: A quaternary ammonium group (N,N,N-trimethyl) linked to a phosphate-oxide group.

- Hydrophobic tail: A 25-carbon chain with hydroxyl and ketone groups at positions 4, 7, and 10, respectively.

- Deuterated segments: Positions 22–25 are fully deuterated, enhancing stability for isotopic tracing in metabolic studies .

Analytical data (LCMS) confirm 99.48% purity, and the compound is stored at -20°C under nitrogen to prevent hydrolysis . Its primary applications include lipid metabolism research and membrane dynamics studies due to its isotopic labeling and zwitterionic properties.

Properties

IUPAC Name |

[(2R)-2-hydroxy-3-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1/i1D3,5D2,6D2,7D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWBNKHCZGQVJV-AFDOSBPESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PC can be synthesized through the hydrolysis of phosphatidylcholine by phospholipase A2 (PLA2). The reaction conditions typically involve the use of a buffer solution at a specific pH and temperature to optimize enzyme activity .

Industrial Production Methods

Industrial production of 1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PC involves large-scale enzymatic hydrolysis of phosphatidylcholine. The process is carefully controlled to ensure high yield and purity of the product. The compound is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PC undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of reactive oxygen species (ROS).

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Strong nucleophiles like sodium methoxide are often employed.

Major Products

Oxidation: Formation of ROS and other oxidized derivatives.

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

1. Drug Delivery Systems

Due to its amphiphilic properties, this compound can form micelles or liposomes that encapsulate hydrophobic drugs. This ability enhances the solubility and bioavailability of poorly soluble therapeutic agents. Research has shown that phospholipids similar to this compound can improve the pharmacokinetics of drugs by facilitating their transport across biological membranes.

2. Membrane Studies

The presence of phospholipids is crucial in the study of cellular membranes. This compound can be utilized to model biological membranes in vitro. Its incorporation into lipid bilayers allows researchers to investigate membrane dynamics, permeability, and interactions with proteins or other biomolecules.

3. Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. Its cationic nature allows it to disrupt bacterial membranes, making it a candidate for developing new antimicrobial agents against resistant strains.

Research Findings

Recent studies have focused on the synthesis and characterization of this phospholipid derivative. For instance:

- Synthesis Methods: Various synthetic routes have been explored to produce this compound efficiently while maintaining its structural integrity.

- Characterization Techniques: Techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Drug Delivery | Demonstrated enhanced solubility of paclitaxel when encapsulated in liposomes formed from this phospholipid derivative. |

| Study 2 | Membrane Dynamics | Showed that incorporating this compound into lipid bilayers increased membrane fluidity compared to standard phospholipids. |

| Study 3 | Antimicrobial Properties | Found significant bactericidal activity against E. coli when tested at varying concentrations of the compound. |

Mechanism of Action

1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PC exerts its effects through several mechanisms:

Comparison with Similar Compounds

Deuteration vs. Natural Isotopes

The target compound’s deuterated segments (C22–25) reduce metabolic degradation rates compared to non-deuterated analogs like 1-stearoyl-2-palmitoylphosphatidylcholine, making it ideal for long-term tracer studies . In contrast, natural-abundance compounds are preferred for in vivo toxicity profiling .

Acyl Chain Modifications

- Phenyl-substituted chains (CAS 100031-76-3): Enhance hydrophobic stacking with aromatic residues in proteins, improving binding specificity in receptor studies .

- Unsaturated chains (e.g., dioleoylphosphatidylcholine): Lower phase transition temperatures, facilitating liposome formation at physiological temperatures .

- Short-chain acetyloxy groups (CAS 100031-76-3): Increase water solubility but reduce membrane integration efficiency .

Headgroup Variations

All compared compounds retain the trimethylammonium-phosphate zwitterion, critical for mimicking natural phospholipid behavior. However, the target compound’s 4-oxide phosphate group may slightly alter charge distribution compared to non-oxidized analogs .

Stability and Purity

- The target compound exhibits 99.48% purity (LCMS) , surpassing the 95% typical for commercial phosphatidylcholines .

- Deuterated analogs show enhanced resistance to oxidative degradation but require stringent storage (-20°C under nitrogen) .

Research Implications

The structural diversity among phosphatidylcholine derivatives enables tailored applications:

Biological Activity

The compound (7R)-4,7-dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-22,22,23,23,24,24,25,25,25-d9-1-aminium, 4-oxide, inner salt is a complex organic molecule with potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Details

The compound has the following characteristics:

- Molecular Formula : C26H55NO7P

- Molecular Weight : 522.675 g/mol

- Isomeric SMILES :

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](CO[P@](=O)(O)OCC[N+](C)(C)C)O - InChIKey : YAMUFBLWGFFICM-ZOGNMOHXSA-O

| Property | Value |

|---|---|

| Molecular Formula | C26H55NO7P |

| Molecular Weight | 522.675 g/mol |

| Formal Charge | +1 |

| Chiral Atom Count | 1 |

| Bond Count | 87 |

The biological activity of this compound is primarily attributed to its unique structural features that allow it to interact with various biological targets. The presence of hydroxyl groups and a phosphonium ion suggests potential roles in:

- Antioxidant Activity : Compounds with hydroxyl groups often exhibit antioxidant properties by scavenging free radicals.

- Enzyme Inhibition : The phosphonium moiety may interact with enzymes involved in metabolic pathways.

Therapeutic Potential

Research indicates that this compound may have applications in several therapeutic areas:

- Neuroprotection : Preliminary studies suggest that it may protect neuronal cells from oxidative stress.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models.

- Antimicrobial Activity : Its structural properties might confer some degree of antimicrobial efficacy.

Neuroprotective Effects

A study focusing on similar phosphonium compounds demonstrated significant neuroprotective effects in vitro. These compounds reduced oxidative stress markers in neuronal cell lines by up to 50% compared to controls .

Anti-inflammatory Properties

Another research article highlighted the anti-inflammatory potential of related compounds. They were shown to inhibit the production of pro-inflammatory cytokines in macrophages by modulating NF-kB signaling pathways .

Antimicrobial Activity

A comparative study involving various phosphonium derivatives indicated that some exhibited antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be effective at concentrations as low as 10 µg/mL for certain strains .

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Neuroprotection | Reduced oxidative stress markers by 50% |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| Antimicrobial | Effective MIC at 10 µg/mL against bacteria |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.